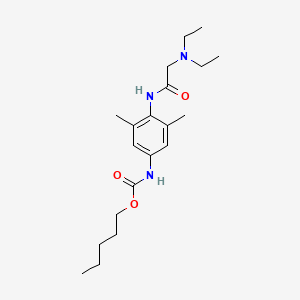
Pentyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pentyl group, a diethylamino group, and a dimethylphenylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate typically involves multiple steps. One common method includes the reaction of 3,5-dimethylphenyl isocyanate with pentanol in the presence of a catalyst to form the intermediate pentyl 3,5-dimethylphenylcarbamate. This intermediate is then reacted with diethylaminoacetyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Pentyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Pentyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Pentyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes or receptors, leading to the modulation of biological pathways. The compound may also undergo metabolic transformations, resulting in active metabolites that exert their effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Pentyl 4-(((methylamino)acetyl)amino)-3,5-dimethylphenylcarbamate
- Pentyl 4-(((ethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate
- Pentyl 4-(((propylamino)acetyl)amino)-3,5-dimethylphenylcarbamate
Uniqueness
Pentyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties
Properties
CAS No. |
7401-51-6 |
|---|---|
Molecular Formula |
C20H33N3O3 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
pentyl N-[4-[[2-(diethylamino)acetyl]amino]-3,5-dimethylphenyl]carbamate |
InChI |
InChI=1S/C20H33N3O3/c1-6-9-10-11-26-20(25)21-17-12-15(4)19(16(5)13-17)22-18(24)14-23(7-2)8-3/h12-13H,6-11,14H2,1-5H3,(H,21,25)(H,22,24) |
InChI Key |
WBHKGSHDNSYCIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)NC1=CC(=C(C(=C1)C)NC(=O)CN(CC)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



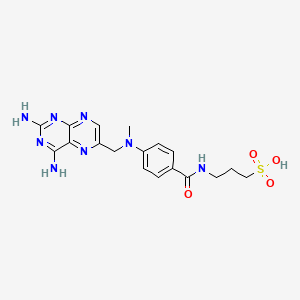
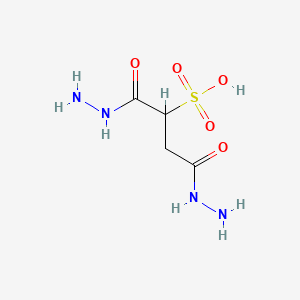
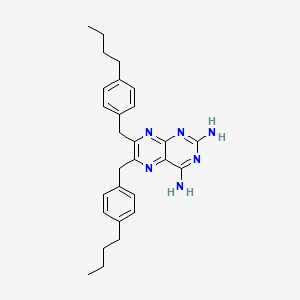
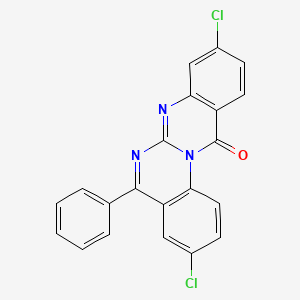
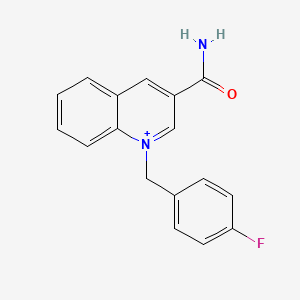
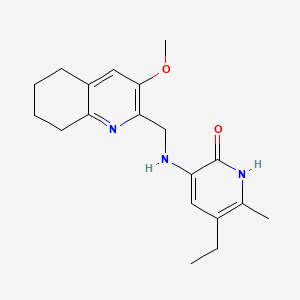
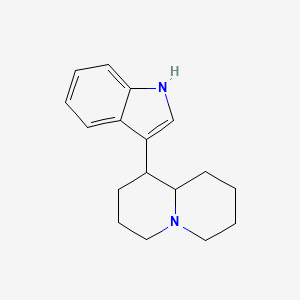
![cobalt(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B12795586.png)
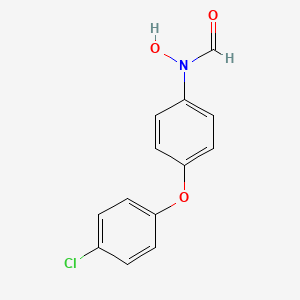
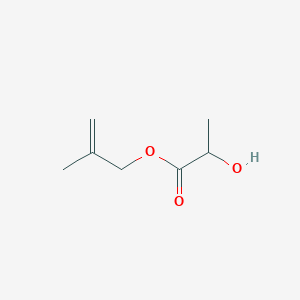
![2-[4-Hydroxy-5-(2-nitroimidazol-1-yl)pentyl]isoindole-1,3-dione](/img/structure/B12795599.png)
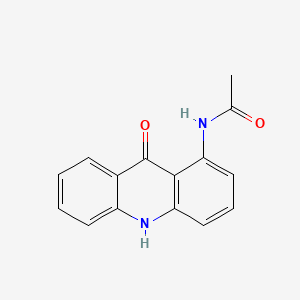
![2,2-dimethyl-4,6-dihydro-3H-furo[3,4-f][1,4]oxazepine-5,8-dione](/img/structure/B12795615.png)
